molecular formula C4H9ClFNO B1446385 (3-Fluoroazetidin-3-yl)methanol hydrochloride CAS No. 1803604-98-9

(3-Fluoroazetidin-3-yl)methanol hydrochloride

Cat. No. B1446385
M. Wt: 141.57 g/mol
InChI Key: POUXOFUYWKOASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Fluoroazetidin-3-yl)methanol hydrochloride”, also known as 3FAZ, is a fluorine-containing compound. It has a CAS Number of 1803604-98-9 and a molecular weight of 141.57 . The IUPAC name for this compound is (3-fluoroazetidin-3-yl)methanol hydrochloride .


Molecular Structure Analysis

The InChI code for “(3-Fluoroazetidin-3-yl)methanol hydrochloride” is 1S/C4H8FNO.ClH/c5-4(3-7)1-6-2-4;/h6-7H,1-3H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“(3-Fluoroazetidin-3-yl)methanol hydrochloride” is a powder . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Methanol as a Chemical Marker

Methanol, an integral part of (3-Fluoroazetidin-3-yl)methanol hydrochloride, is highlighted for its role as a chemical marker in assessing the condition of solid insulation in power transformers. Identified during thermal ageing tests with oil-immersed insulating papers, methanol's presence in transformer field samples led to its adoption as a marker. This review underlines methanol's analytical determination methods, its role in monitoring cellulosic insulation degradation, and the development of models interpreting methanol levels to evaluate the average degree of polymerization of transformer cellulose winding (Jalbert et al., 2019).

Methanol in Photocatalytic CO2 Reduction

Methanol is recognized for its potential in photocatalytic conversion of CO2 into valuable hydrocarbon fuels, including methanol itself, using solar energy. This is pivotal for both providing a green fuel and mitigating global warming. The review discusses optimizing experimental parameters such as reaction temperature, CO2 pressure, and light intensity to enhance the conversion rate of CO2 into methanol. This research is instrumental in advancing the green methanol-based economy and environmental sustainability (Abul Lais et al., 2018).

Methanol Crossover in Direct Methanol Fuel Cells

The review addresses methanol crossover in direct methanol fuel cells (DMFCs), a significant barrier to their widespread adoption. It provides insights into the influence of methanol crossover on DMFC performance and reviews efforts to develop more methanol-impermeable polymer electrolytes. Understanding methanol crossover is crucial for improving the efficiency and viability of DMFCs as an alternative energy source (Heinzel & Barragán, 1999).

Biological Role and Analytical Methods of Methanol

A review discusses the biological role of methanol and ethanol, highlighting their use in various industries and the health concerns associated with their abuse. It covers the toxicity mechanisms of these alcohols, their effects on the body, and the importance of reliable analytical methods for their detection and quantification. Understanding the biological implications and analytical challenges of methanol is essential for public health and safety (Pohanka, 2015).

Safety And Hazards

The safety information for “(3-Fluoroazetidin-3-yl)methanol hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

(3-fluoroazetidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO.ClH/c5-4(3-7)1-6-2-4;/h6-7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUXOFUYWKOASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoroazetidin-3-yl)methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoroazetidin-3-yl)methanol hydrochloride
Reactant of Route 2
(3-Fluoroazetidin-3-yl)methanol hydrochloride
Reactant of Route 3
(3-Fluoroazetidin-3-yl)methanol hydrochloride
Reactant of Route 4
(3-Fluoroazetidin-3-yl)methanol hydrochloride
Reactant of Route 5
(3-Fluoroazetidin-3-yl)methanol hydrochloride
Reactant of Route 6
(3-Fluoroazetidin-3-yl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.